

A Technical Guide to the Industrial Applications of Sodium Ethyl Carbonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium ethyl carbonate*

Cat. No.: *B15721648*

[Get Quote](#)

Foreword

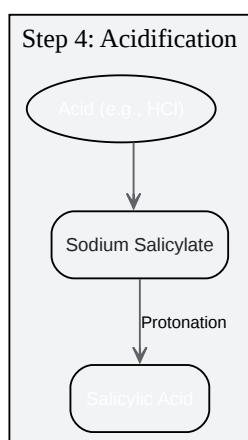
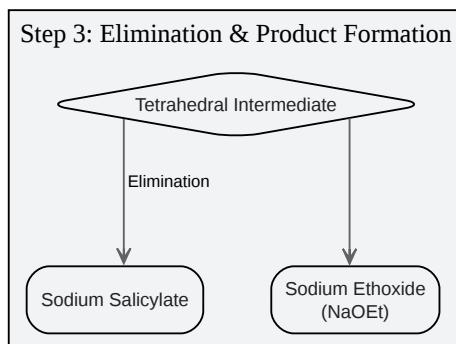
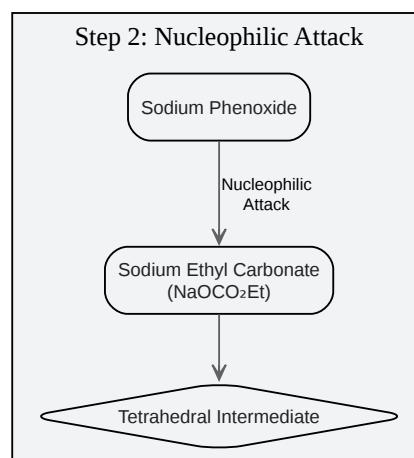
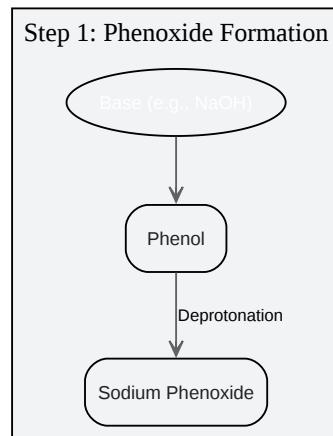
In the dynamic landscape of industrial chemistry and materials science, the exploration of versatile and reactive compounds is paramount to innovation. **Sodium ethyl carbonate** (SEC), with its unique chemical architecture, has emerged as a compound of significant interest. This guide provides an in-depth technical exploration of the current and potential industrial applications of **sodium ethyl carbonate**, with a focus on its utility for researchers, scientists, and professionals in drug development and sustainable technologies. We will delve into the fundamental principles governing its reactivity, provide detailed experimental insights, and explore its role in organic synthesis and carbon capture technologies.

Physicochemical Properties of Sodium Ethyl Carbonate

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. **Sodium ethyl carbonate** ($C_3H_5NaO_3$) is the sodium salt of ethyl carbonic acid.^[1]

Property	Value	Source
Molecular Formula	C ₃ H ₅ NaO ₃	
Molecular Weight	112.06 g/mol	
Appearance	White, hygroscopic powder	
Solubility	Soluble in water	General Chemical Knowledge
Stability	Anhydrous and stable under dry conditions	

Application in Organic Synthesis: A Potent Carboxylating Agent





One of the most promising industrial applications of **sodium ethyl carbonate** lies in its role as a carboxylating agent in organic synthesis, particularly in the synthesis of hydroxybenzoic acids and their derivatives from phenols.^[2] This application is a significant advancement in the well-established Kolbe-Schmitt reaction, offering a more direct and potentially more efficient route to valuable pharmaceutical intermediates.^{[3][4][5]}

The Underlying Chemistry: A Modified Kolbe-Schmitt Reaction

The traditional Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under high pressure and temperature.^{[3][4]} The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenoxide ring attacks the carbon atom of CO₂. The use of **sodium ethyl carbonate** offers an alternative pathway where it acts as the source of the carboxyl group.

The reaction mechanism is believed to involve the in-situ generation of a more reactive carboxylating species or a direct reaction of the phenoxide with **sodium ethyl carbonate**. The phenoxide, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl carbonate group.

Diagram: Proposed Mechanism for Phenol Carboxylation using **Sodium Ethyl Carbonate**

[Click to download full resolution via product page](#)

Caption: Proposed reaction pathway for the carboxylation of phenol using **sodium ethyl carbonate**.

Experimental Protocol: Synthesis of Salicylic Acid Derivatives

The following is a generalized experimental protocol for the carboxylation of phenols using **sodium ethyl carbonate**, based on methodologies reported in the literature.[\[6\]](#) Researchers should optimize these conditions for their specific substrates.

Materials:

- Phenol or substituted phenol
- **Sodium ethyl carbonate**
- High-pressure autoclave or reaction vessel
- Toluene (for extraction)
- Hydrochloric acid (for acidification)
- Standard laboratory glassware and safety equipment

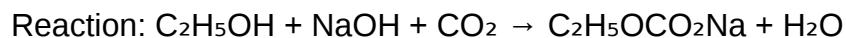
Procedure:

- Reactant Charging: In a clean, dry high-pressure autoclave, charge the phenol and **sodium ethyl carbonate**. A typical molar ratio of phenol to **sodium ethyl carbonate** is 1.5:1 to 2:1.
[\[6\]](#)
- Reaction Conditions: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon). Pressurize the vessel with carbon dioxide to approximately 10 atm.[\[6\]](#)
- Heating: Heat the reaction mixture to the desired temperature, typically between 180°C and 200°C, with constant stirring.[\[2\]](#) Maintain these conditions for a period of 6 to 9 hours.[\[2\]\[6\]](#)
- Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO₂ pressure.

- Extraction: Add toluene to the reaction mixture to dissolve any unreacted phenol. Filter the solid product.
- Acidification: Dissolve the solid product in water and acidify the solution with hydrochloric acid until a precipitate forms.
- Isolation and Purification: Collect the precipitate (the hydroxybenzoic acid) by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Quantitative Data: Reaction Yields

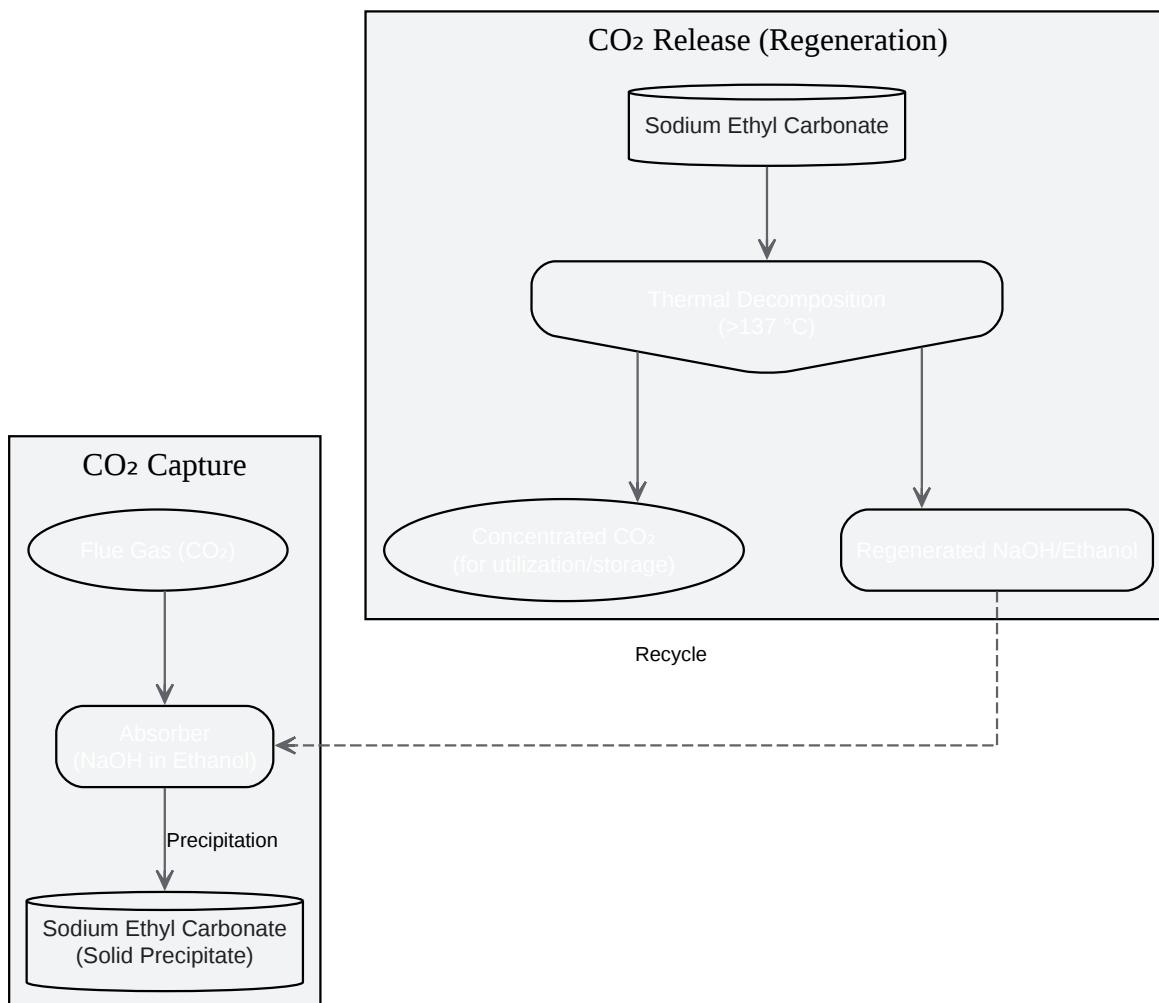
The efficiency of the carboxylation reaction is highly dependent on the substrate and reaction conditions. The following table summarizes reported yields for the carboxylation of various phenols with **sodium ethyl carbonate**.


Phenolic Substrate	Product	Reaction Conditions	Yield (%)	Source
Phenol	Salicylic Acid	185°C, 10 atm CO ₂ , 7h, Phenol:SEC = 2:1	High	[6]
p-Cresol	2-hydroxy-5- methylbenzoic acid	185°C, 10 atm CO ₂ , 7h, p- Cresol:SEC = 2:1	High	[6]
p-Chlorophenol	5-chloro-2- hydroxybenzoic acid	185°C, 10 atm CO ₂ , 7h, p- Chlorophenol:SE C = 2:1	High	[6]
Phenol	Salicylic Acid	450W MW, 9 min, Phenol:SEC = 1.5:1	39.5	[6]

Carbon Dioxide Capture and Utilization

A novel and environmentally significant application of **sodium ethyl carbonate** is in the realm of carbon capture and utilization (CCU). This process involves the synthesis of SEC from ethanol and sodium hydroxide, effectively "fixing" atmospheric or flue gas CO₂ into a solid, stable compound.

The Chemistry of Carbon Fixation


The synthesis of **sodium ethyl carbonate** for CO₂ capture is a straightforward acid-base reaction. A solution of sodium hydroxide in ethanol is sparged with a CO₂-containing gas stream. The CO₂ reacts with the sodium ethoxide (formed in situ from NaOH and ethanol) to precipitate **sodium ethyl carbonate**.

Process Workflow for CO₂ Capture

The overall process can be conceptualized as a cyclic system where CO₂ is captured and can then be released in a concentrated form for sequestration or utilization.

Diagram: CO₂ Capture and Release Cycle using **Sodium Ethyl Carbonate**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. murphyandson.co.uk [murphyandson.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [akash.ac.in]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Industrial Applications of Sodium Ethyl Carbonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15721648#potential-industrial-applications-of-sodium-ethyl-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com